Rocacetrapib

Descripción general

Descripción

Rocacetrapib es un fármaco de molécula pequeña que pertenece a la clase de inhibidores de la proteína de transferencia de éster de colesterol. Fue desarrollado inicialmente por Chong Kun Dang Pharmaceutical Corporation para el tratamiento de la dislipidemia, una condición caracterizada por niveles anormales de lípidos en la sangre . This compound funciona inhibiendo la actividad de la proteína de transferencia de éster de colesterol, que juega un papel crucial en la transferencia de ésteres de colesterol y triglicéridos entre las lipoproteínas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Rocacetrapib implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes para formar el producto final. La ruta sintética típicamente comienza con la preparación de un derivado de trifluorometilbenceno, seguido de una serie de reacciones como halogenación, sustitución nucleofílica y ciclización . Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para garantizar el rendimiento y la pureza deseados del compuesto.

Métodos de Producción Industrial: La producción industrial de this compound sigue una ruta sintética similar pero a mayor escala. El proceso está optimizado para eficiencia, rentabilidad y seguridad. Esto involucra el uso de reactores a gran escala, sistemas de flujo continuo y técnicas avanzadas de purificación como cristalización y cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: Rocacetrapib experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto también puede experimentar reacciones de reducción, lo que lleva a la formación de productos reducidos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir compuestos más simples, hidrogenados .

Aplicaciones Científicas De Investigación

Rocacetrapib tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Rocacetrapib ejerce sus efectos inhibiendo la actividad de la proteína de transferencia de éster de colesterol, que es responsable de la transferencia de ésteres de colesterol y triglicéridos entre las lipoproteínas. Al inhibir esta proteína, this compound aumenta los niveles de colesterol de lipoproteínas de alta densidad y disminuye los niveles de colesterol de lipoproteínas de baja densidad . Este mecanismo ayuda a mejorar los perfiles lipídicos y reducir el riesgo de enfermedades cardiovasculares .

Compuestos Similares:

- Torcetrapib

- Dalcetrapib

- Evacetrapib

Comparación: this compound es similar a otros inhibidores de la proteína de transferencia de éster de colesterol como Torcetrapib, Dalcetrapib y Evacetrapib. this compound ha mostrado un perfil único en términos de su eficacia y seguridad en los ensayos clínicos . A diferencia de Torcetrapib, que se asoció con eventos cardiovasculares adversos, this compound ha demostrado un perfil de seguridad más favorable . Además, this compound ha mostrado una mejor eficacia en el aumento de los niveles de colesterol de lipoproteínas de alta densidad en comparación con Dalcetrapib y Evacetrapib .

En conclusión, this compound es un compuesto prometedor con un potencial significativo en el tratamiento de la dislipidemia y las enfermedades cardiovasculares relacionadas. Su mecanismo de acción único, perfil de seguridad favorable y eficacia lo convierten en una valiosa adición a la clase de inhibidores de la proteína de transferencia de éster de colesterol.

Comparación Con Compuestos Similares

- Torcetrapib

- Dalcetrapib

- Evacetrapib

Comparison: Rocacetrapib is similar to other cholesteryl ester transfer protein inhibitors such as Torcetrapib, Dalcetrapib, and Evacetrapib. this compound has shown a unique profile in terms of its efficacy and safety in clinical trials . Unlike Torcetrapib, which was associated with adverse cardiovascular events, this compound has demonstrated a more favorable safety profile . Additionally, this compound has shown better efficacy in increasing high-density lipoprotein cholesterol levels compared to Dalcetrapib and Evacetrapib .

Propiedades

IUPAC Name |

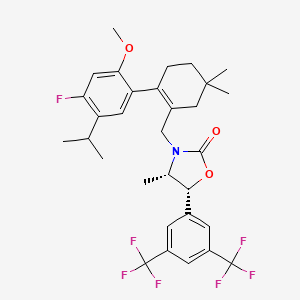

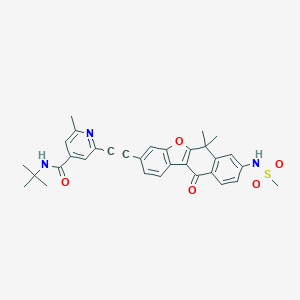

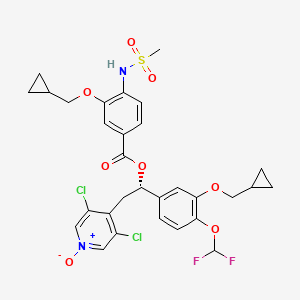

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34F7NO3/c1-16(2)23-12-24(26(41-6)13-25(23)32)22-7-8-29(4,5)14-19(22)15-39-17(3)27(42-28(39)40)18-9-20(30(33,34)35)11-21(10-18)31(36,37)38/h9-13,16-17,27H,7-8,14-15H2,1-6H3/t17-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHPDJQHZADVAA-SOKVYYICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1CC2=C(CCC(C2)(C)C)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](OC(=O)N1CC2=C(CCC(C2)(C)C)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34F7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402796-27-3 | |

| Record name | Rocacetrapib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402796273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rocacetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROCACETRAPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9SP3L3YQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride](/img/structure/B606648.png)